molecular formula C17H16N2O2S B2970190 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide CAS No. 1396799-67-9

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

Cat. No. B2970190
CAS RN: 1396799-67-9
M. Wt: 312.39
InChI Key: ZPESRNYTXZAPQS-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as PTEFC and has been the subject of several studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Amplification of Phleomycin Activity

Research has explored the use of compounds similar to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide as amplifiers of phleomycin, an antibiotic, against bacteria like Escherichia coli. Specifically, studies have examined pyridinyl derivatives with strongly basic side chains for this purpose (Brown & Cowden, 1982).

Transformation in Acidic Media

Further research has been conducted on the acid-catalyzed transformations of compounds containing furan rings, like N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide. These studies focus on the structural changes and the formation of new heterocyclic systems under acidic conditions (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis of Fused Heterocycles

The synthesis of fused heterocycles, including those involving furan rings, is another area of interest. This research encompasses the development of new methods for creating complex molecules with potential biological activities (Ergun et al., 2014).

Antimicrobial Activity of Schiff Bases

Another aspect of research involves the synthesis of Schiff bases from heteroaryl pyrazole derivatives, which include furan, thiophene, and pyridine moieties. These compounds are evaluated for their antimicrobial activities against a range of bacteria and fungi, demonstrating the potential of such molecular structures in developing new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-17(16-6-2-10-21-16)19(9-7-15-5-3-11-22-15)13-14-4-1-8-18-12-14/h1-6,8,10-12H,7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPESRNYTXZAPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-2-carboxamide

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